2-Methoxyphenyl (4-nitrophenoxy)acetate

説明

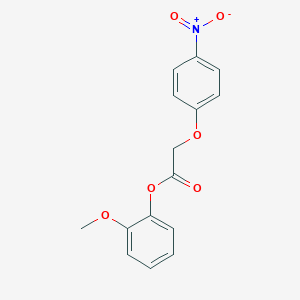

2-Methoxyphenyl (4-nitrophenoxy)acetate is a synthetic organic compound characterized by a phenyl ring substituted with a methoxy group at the 2-position and an acetoxy group linked to a 4-nitrophenoxy moiety. This structure combines aromatic ether and ester functionalities, making it relevant in pharmaceutical and agrochemical research. The 4-nitrophenoxy group is a common pharmacophore in bioactive molecules, often influencing electronic properties and reactivity .

特性

分子式 |

C15H13NO6 |

|---|---|

分子量 |

303.27 g/mol |

IUPAC名 |

(2-methoxyphenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C15H13NO6/c1-20-13-4-2-3-5-14(13)22-15(17)10-21-12-8-6-11(7-9-12)16(18)19/h2-9H,10H2,1H3 |

InChIキー |

IWXLIYWNMWOLQX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Electronic Effects : Fluorinated analogs (e.g., ) exhibit increased electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .

- Thermal Stability : Compounds with nitro groups (e.g., ) typically show higher melting points (190–214°C for thiazolidinedione derivatives), suggesting the target compound may also exhibit thermal stability .

Analytical Characterization

- Chromatography : HPLC methods for related compounds (e.g., morpholinium 2-((4-(2-methoxyphenyl)-triazolyl)thio)acetate) demonstrate baseline separation (R ≥ 2.96) using hydrophilic interaction chromatography, applicable for purity assessment of the target compound .

- Spectroscopy: $^1$H NMR data for methyl 2-(4-nitrophenoxy)acetate (δ 4.76 ppm for -OCH2CO-) provide a reference for verifying the target compound’s acetate linkage .

Stability and Industrial Relevance

- Degradation Pathways : Nitro groups in analogs (e.g., ’s 4-nitrophenyl carbamate) are prone to reduction under acidic conditions, suggesting similar sensitivity for the target compound .

- Process Impurities : HPLC-DMD methods () can resolve intermediates like 4-(2-methoxyphenyl)-triazole derivatives, critical for quality control in bulk drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。